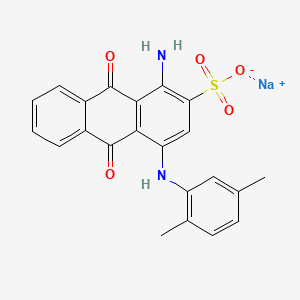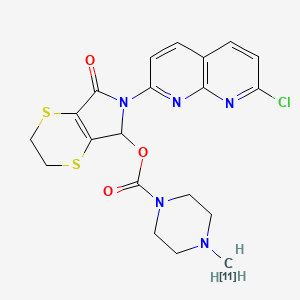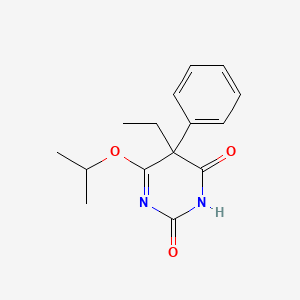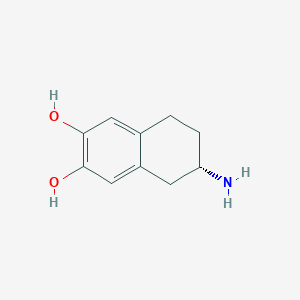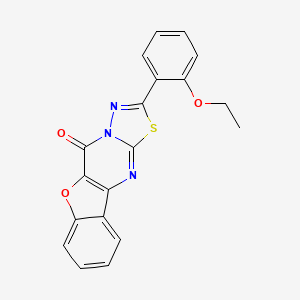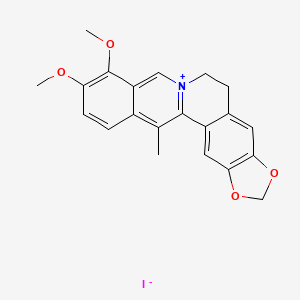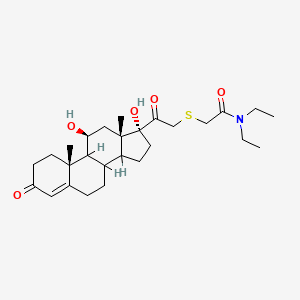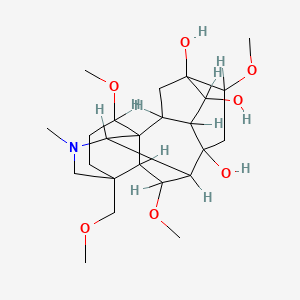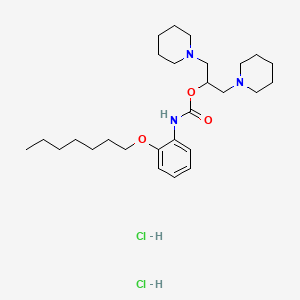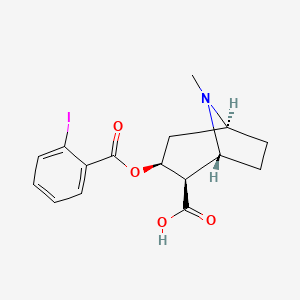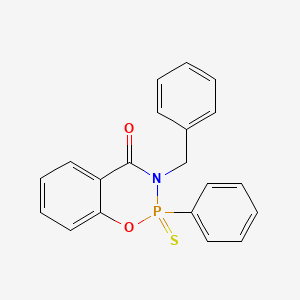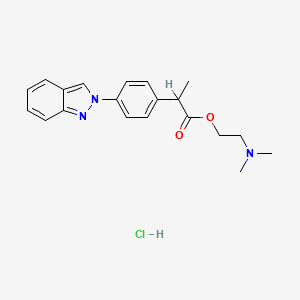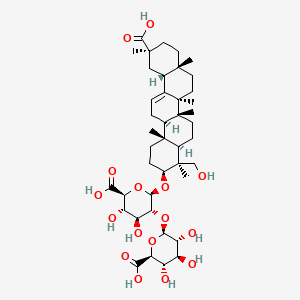
Licoricesaponin J2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Licoricesaponin J2 is a triterpenoid saponin compound derived from the roots of the licorice plant (Glycyrrhiza spp.). It is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. The compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of licoricesaponin J2 typically involves the extraction of the compound from the roots of the licorice plant. The process begins with the drying and grinding of the roots, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction process but on a larger scale. The roots are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) and other advanced techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Licoricesaponin J2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with enhanced biological activities. These derivatives are often studied for their improved therapeutic potential .
Scientific Research Applications
Licoricesaponin J2 has a wide range of scientific research applications:
Mechanism of Action
Licoricesaponin J2 exerts its effects through multiple molecular targets and pathways. It interacts with key proteins and enzymes involved in inflammation, apoptosis, and cell signaling. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its anticancer properties are attributed to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Licoricesaponin J2 is often compared with other triterpenoid saponins such as glycyrrhizic acid and licoricesaponin G2. While all these compounds share similar structural features, this compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties. Glycyrrhizic acid, for example, is well-known for its anti-inflammatory and antiviral activities, but this compound has shown superior anticancer potential in certain studies .
List of Similar Compounds
- Glycyrrhizic acid
- Licoricesaponin G2
- Licoricesaponin A3
- Oleanolic acid
This compound stands out among these compounds due to its unique structure and diverse therapeutic applications.
Properties
CAS No. |
938042-18-3 |
|---|---|
Molecular Formula |
C42H64O16 |
Molecular Weight |
824.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bR)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H64O16/c1-37-13-14-38(2,36(53)54)17-20(37)19-7-8-22-39(3)11-10-23(40(4,18-43)21(39)9-12-42(22,6)41(19,5)16-15-37)55-35-31(27(47)26(46)30(57-35)33(51)52)58-34-28(48)24(44)25(45)29(56-34)32(49)50/h7,20-31,34-35,43-48H,8-18H2,1-6H3,(H,49,50)(H,51,52)(H,53,54)/t20-,21+,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,37+,38-,39-,40+,41+,42+/m0/s1 |
InChI Key |
SLWCVFLNZDOMEZ-WFCUWKETSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Canonical SMILES |
CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


